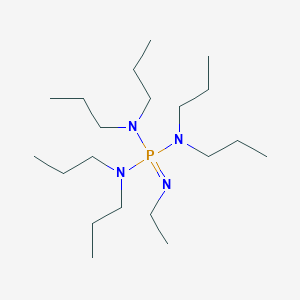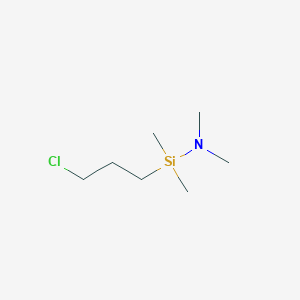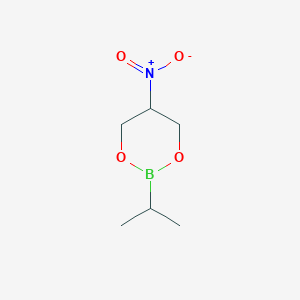
Carbamic acid, (5-amino-1,2-dihydro-3-(3,4,5-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (5-amino-1,2-dihydro-3-(3,4,5-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a pyrido[3,4-b]pyrazine core substituted with a 3,4,5-trimethoxyphenyl group and an ethyl ester of carbamic acid. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (5-amino-1,2-dihydro-3-(3,4,5-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester typically involves multi-step organic synthesis. The starting materials often include 3,4,5-trimethoxybenzaldehyde and appropriate pyrido[3,4-b]pyrazine derivatives. The key steps may involve:
Condensation Reactions: Formation of the pyrido[3,4-b]pyrazine core.
Amination: Introduction of the amino group at the 5-position.
Esterification: Formation of the ethyl ester of carbamic acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (5-amino-1,2-dihydro-3-(3,4,5-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups.
Reduction: Reduction of nitro groups back to amino groups.
Substitution: Nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can regenerate the amino compound.
Scientific Research Applications
Carbamic acid, (5-amino-1,2-dihydro-3-(3,4,5-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of carbamic acid, (5-amino-1,2-dihydro-3-(3,4,5-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, (5-amino-1,2-dihydro-3-(3,4,5-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, methyl ester: Similar structure with a methyl ester group instead of ethyl.
Carbamic acid, (5-amino-1,2-dihydro-3-(3,4,5-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, propyl ester: Similar structure with a propyl ester group.
Uniqueness
The ethyl ester variant is unique due to its specific ester group, which can influence its reactivity, solubility, and biological activity compared to its methyl and propyl counterparts.
This detailed article provides a comprehensive overview of carbamic acid, (5-amino-1,2-dihydro-3-(3,4,5-trimethoxyphenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
82586-01-4 |
|---|---|
Molecular Formula |
C19H23N5O5 |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
ethyl N-[5-amino-3-(3,4,5-trimethoxyphenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate |
InChI |
InChI=1S/C19H23N5O5/c1-5-29-19(25)24-15-8-11-16(18(20)23-15)22-12(9-21-11)10-6-13(26-2)17(28-4)14(7-10)27-3/h6-8,21H,5,9H2,1-4H3,(H3,20,23,24,25) |
InChI Key |
BWJOJAFDVLMQIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC(=C2C(=C1)NCC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3,7-Dichloro-5H-dibenz[b,f]azepine](/img/structure/B14417683.png)



![ethyl N-[(E)-[(2E)-2-(ethoxycarbonylhydrazinylidene)ethylidene]amino]carbamate](/img/structure/B14417694.png)




